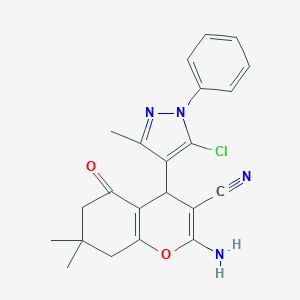![molecular formula C18H11ClN2O2S2 B343738 {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B343738.png)
{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a pyridine ring substituted with a chlorophenyl, cyano, and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group could yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
類似化合物との比較
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar chlorophenyl group.
Chlorophacinone: An anticoagulant rodenticide with a chlorophenyl group.
Uniqueness
{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiophene and cyano groups, in particular, provide unique reactivity and potential for diverse applications.
特性
分子式 |
C18H11ClN2O2S2 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H11ClN2O2S2/c19-12-5-3-11(4-6-12)13-8-15(16-2-1-7-24-16)21-18(14(13)9-20)25-10-17(22)23/h1-8H,10H2,(H,22,23) |
InChIキー |
UQCLCESEXBRIHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)O |
正規SMILES |
C1=CSC(=C1)C2=[NH+]C(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)[O-] |
溶解性 |
13.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343656.png)
![3-amino-N,N-diethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B343658.png)
![6-ethyl 8-methyl 5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343660.png)
![6-ethyl 8-methyl 5-amino-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343663.png)
![methyl (2Z)-5-amino-6-(1,3-benzothiazol-2-yl)-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343665.png)
![dimethyl 5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343668.png)
![6-ethyl 8-methyl 5-amino-3-oxo-7-(4-pyridinyl)-2-(4-pyridinylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343669.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-(4-ethoxybenzylidene)-7-(4-ethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343671.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343673.png)
![6-Amino-4-(4-ethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343677.png)
![6-Amino-3-methyl-4-[2-(methyloxy)phenyl]-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343678.png)
![6-Amino-3-methyl-4-[3-(methyloxy)phenyl]-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343679.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343682.png)
